Ethyl 2-[(5-{[(isopropylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate
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Description
Ethyl 2-[(5-{[(isopropylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate is a chemical compound . Unfortunately, there is limited information available on the web about this specific compound.
Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-[(5-{[(isopropylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate such as melting point, boiling point, density, molecular formula, molecular weight, and other physical properties are available .Scientific Research Applications
Glutaminase Inhibition for Cancer Therapy
Research into analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a potent and selective inhibitor of kidney-type glutaminase (GLS), has shown promising therapeutic potential in cancer treatment. Structural modifications aimed at enhancing drug-like properties have led to analogs with improved solubility and retained potency against GLS. One such analog demonstrated significant inhibition of tumor growth in both in vitro and mouse xenograft models of human lymphoma, suggesting its potential for cancer therapy (Shukla et al., 2012).
Pharmacological Properties of Thiadiazole Derivatives
Thiadiazole derivatives have been studied for their diverse pharmacological properties. The synthesis and evaluation of 1,3,4-thiadiazole derivatives have revealed compounds with notable effects on the central nervous system (CNS) in mice. These findings highlight the therapeutic potential of thiadiazole compounds in treating CNS-related disorders (Maliszewska-Guz et al., 2005).
Antiglaucoma Activity of Pyrazole Derivatives
Pyrazole carboxylic acid derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide have shown significant inhibitory effects on carbonic anhydrase isoenzymes, which are relevant to the treatment of glaucoma. These compounds, compared to standard treatments, have demonstrated more potent inhibition, suggesting their potential as effective antiglaucoma agents (Kasımoğulları et al., 2010).
Growth Stimulant Properties
The synthesis of 2-amino and 2-ethylamino-[1,3,4]thiadiazoles and their derivatives has revealed compounds with significant growth stimulant properties. Preliminary screening showed that some derivatives exhibit activity comparable to heteroauxin, indicating their potential use in agricultural applications to enhance plant growth (Knyazyan et al., 2013).
Antimicrobial Agents
Thiadiazole derivatives have also been explored for their antimicrobial properties. The synthesis of formazans from Mannich bases of thiadiazole compounds resulted in agents with moderate activity against both bacterial and fungal strains. This research underscores the potential of thiadiazole derivatives as new antimicrobial agents, providing a basis for further investigation in the quest for novel treatments against microbial infections (Sah et al., 2014).
properties
IUPAC Name |
ethyl 2-[[5-(propan-2-ylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3S2/c1-4-17-7(15)5-18-10-14-13-9(19-10)12-8(16)11-6(2)3/h6H,4-5H2,1-3H3,(H2,11,12,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNKNJDZKSFEPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(5-{[(isopropylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate |
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